2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine
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Description
2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine is a useful research compound. Its molecular formula is C14H10F3N3S and its molecular weight is 309.31. The purity is usually 95%.
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Biological Activity
2-(3-Trifluoromethyl-benzylsulfanyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. Its molecular formula is C12H8F3N3S, with a molecular weight of approximately 307.27 g/mol. The presence of the imidazole and pyridine rings contributes to its unique reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds related to imidazo[4,5-b]pyridine derivatives exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines at low concentrations. For example, a study revealed that derivatives with similar structures exhibited IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | Glioblastoma | 50 | Induction of apoptosis |
Similar Derivative A | Breast Adenocarcinoma | 30 | Inhibition of topoisomerase II |
Similar Derivative B | Lung Cancer | 25 | Cell cycle arrest |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Apoptotic Pathways : Induction of apoptosis is likely mediated through mitochondrial pathways, leading to cytochrome c release and activation of caspases.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various imidazo derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent against resistant bacterial strains.
Study 2: Cancer Cell Studies
A detailed investigation into the anticancer properties was conducted using human glioblastoma cells. The compound was shown to reduce cell viability significantly after 48 hours of treatment. Morphological assessments confirmed apoptotic changes such as chromatin condensation and membrane blebbing.
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)10-4-1-3-9(7-10)8-21-13-19-11-5-2-6-18-12(11)20-13/h1-7H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLQQZVPHLEHCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.